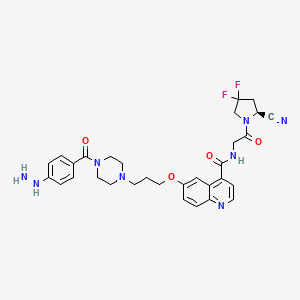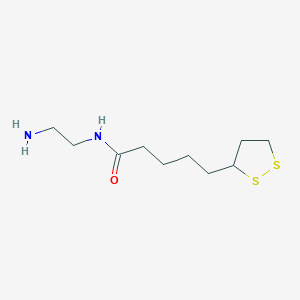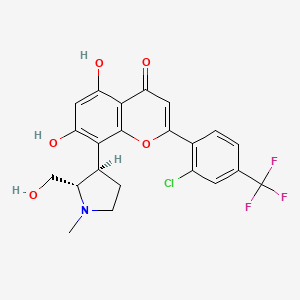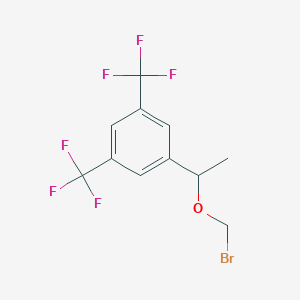![molecular formula C47H93NO5 B11930543 6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11930543.png)
6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[6-(2-Hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate is a synthetic lipid compound. It is known for its role in the formulation of lipid nanoparticles, which are used in various scientific and medical applications, including mRNA vaccines. This compound is particularly significant due to its ability to facilitate the delivery of nucleic acids into cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate involves multiple steps. One common method includes the esterification of 2-hexyldecanoic acid with a suitable alcohol, followed by the coupling of the resulting ester with a hexylamine derivative. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification and coupling reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and coupling reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-[6-(2-Hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
6-[6-(2-Hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Facilitates the delivery of nucleic acids into cells, making it valuable in gene therapy and vaccine development.
Medicine: Integral component of lipid nanoparticles used in mRNA vaccines, such as those for SARS-CoV-2.
Industry: Employed in the formulation of drug delivery systems and other biomedical applications.
Mecanismo De Acción
The mechanism of action of 6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate involves its ability to form lipid nanoparticles. These nanoparticles encapsulate nucleic acids, protecting them from degradation and facilitating their delivery into cells. The compound’s cationic nature allows it to interact with anionic cell membranes, promoting endocytosis and subsequent release of the nucleic acids into the cytoplasm .
Comparación Con Compuestos Similares
Similar Compounds
[(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate): Another synthetic lipid used in mRNA vaccine formulations.
6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate: Similar structure and function, used in lipid nanoparticle formulations.
Uniqueness
6-[6-(2-Hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate is unique due to its specific structure, which provides optimal properties for the formation of stable lipid nanoparticles. Its ability to efficiently encapsulate and deliver nucleic acids makes it a valuable tool in modern medicine and biotechnology .
Propiedades
Fórmula molecular |
C47H93NO5 |
|---|---|
Peso molecular |
752.2 g/mol |
Nombre IUPAC |
6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C47H93NO5/c1-5-9-13-17-19-27-36-44(34-25-15-11-7-3)46(50)52-42-31-23-21-29-38-48(40-33-41-49)39-30-22-24-32-43-53-47(51)45(35-26-16-12-8-4)37-28-20-18-14-10-6-2/h44-45,49H,5-43H2,1-4H3 |
Clave InChI |
WESYLBGVEJKNRX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)


![6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)


![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)
![Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11930533.png)
![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)


